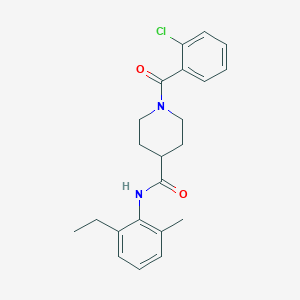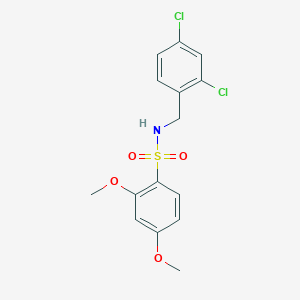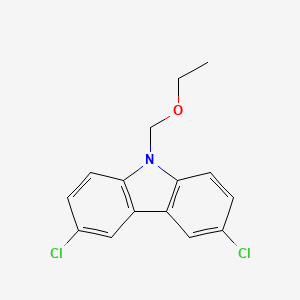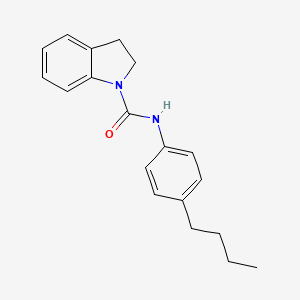![molecular formula C16H23N3O3S2 B4879596 N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4879596.png)
N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It has been widely used in scientific research to investigate the role of CaSR in various physiological and pathological processes.
作用机制
N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide acts as a competitive antagonist of CaSR by binding to the allosteric site of the receptor and preventing its activation by extracellular calcium ions (5). CaSR is a G protein-coupled receptor that is expressed in various tissues such as the parathyroid gland, kidney, bone, and gastrointestinal tract. It plays a crucial role in regulating calcium homeostasis, bone metabolism, and other physiological processes. By inhibiting CaSR-mediated signaling, this compound can modulate these processes and potentially provide therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different tissues and cell types. For example, it can inhibit the proliferation and migration of cancer cells by suppressing CaSR-mediated signaling (6). It can also modulate the release of parathyroid hormone and calcium ions in the parathyroid gland and kidney (7). In bone cells, this compound can promote osteoblast differentiation and mineralization while inhibiting osteoclast differentiation and bone resorption (8). These effects suggest that this compound has potential therapeutic applications in various diseases.
实验室实验的优点和局限性
N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide has several advantages for lab experiments. It is a selective and potent CaSR antagonist that can be used to investigate the role of CaSR in different physiological and pathological processes. It is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to using this compound in lab experiments. It has poor solubility in water and some organic solvents, which can affect its bioavailability and efficacy. It can also exhibit off-target effects on other receptors or ion channels, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide. One area of interest is the development of more potent and selective CaSR antagonists that can overcome the limitations of this compound. Another area of interest is the investigation of the therapeutic potential of this compound in various diseases such as osteoporosis, chronic kidney disease, and cancer. Additionally, the role of CaSR in other physiological processes such as glucose metabolism, inflammation, and neurotransmitter release warrants further investigation. Overall, this compound has opened up new avenues for scientific research on CaSR and its role in health and disease.
Conclusion:
This compound, or this compound, is a selective CaSR antagonist that has been widely used in scientific research to investigate the role of CaSR in various physiological and pathological processes. It can be synthesized by reacting 4-(4-morpholinylsulfonyl)aniline with 1-piperidinecarbothioamide in the presence of a coupling agent and a catalyst. This compound acts as a competitive antagonist of CaSR and can modulate various biochemical and physiological processes in different tissues and cell types. It has several advantages for lab experiments but also some limitations. Future research on this compound can lead to the development of more potent and selective CaSR antagonists and the investigation of its therapeutic potential in various diseases.
合成方法
N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide can be synthesized by reacting 4-(4-morpholinylsulfonyl)aniline with 1-piperidinecarbothioamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) (1). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran under reflux conditions for several hours. The crude product is then purified by column chromatography to obtain this compound in high yield and purity.
科学研究应用
N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide has been used in various scientific research studies to investigate the role of CaSR in different physiological and pathological processes. For example, it has been shown to inhibit CaSR-mediated signaling in osteoblasts, which can lead to the suppression of bone resorption and the promotion of bone formation (2). This compound has also been used to study the role of CaSR in regulating parathyroid hormone secretion and calcium homeostasis (3). Additionally, this compound has been shown to have potential therapeutic effects in various diseases such as osteoporosis, chronic kidney disease, and cancer (4).
属性
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)piperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S2/c20-24(21,19-10-12-22-13-11-19)15-6-4-14(5-7-15)17-16(23)18-8-2-1-3-9-18/h4-7H,1-3,8-13H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSDJOJUHFKHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

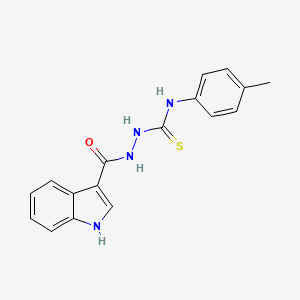
![5-methyl-1-{2-[2-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B4879527.png)
![1-(3-bromo-4-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B4879534.png)
![2-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4879542.png)
![3-[(2,4-dimethoxyphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4879550.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethylphenyl)thiourea](/img/structure/B4879562.png)
![2-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4879575.png)
![N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4879581.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-morpholinecarbothioamide](/img/structure/B4879589.png)
![4-methyl-3-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4879613.png)
